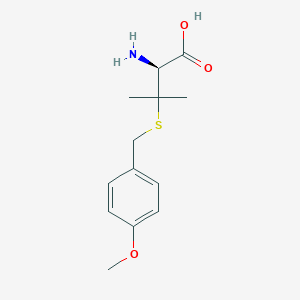

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of cysteine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH typically involves the protection of the cysteine thiol group, followed by the introduction of the beta,beta-dimethyl group. The p-methoxybenzyl (pmeobzl) group is then attached to the cysteine residue. Common reagents used in these reactions include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for subsequent applications.

Analyse Des Réactions Chimiques

Types of Reactions

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The p-methoxybenzyl group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of the free thiol group.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis.

Biology: Studied for its role in protein folding and stability.

Industry: Used in the synthesis of complex organic molecules.

Mécanisme D'action

The mechanism of action of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH involves its interaction with specific molecular targets. The beta,beta-dimethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The p-methoxybenzyl group can enhance the compound’s stability and solubility.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetylcysteine: Known for its antioxidant properties.

S-methylcysteine: Studied for its role in metabolic pathways.

L-cysteine: A naturally occurring amino acid with various biological functions.

Uniqueness

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is unique due to its specific structural modifications, which can impart distinct chemical and biological properties compared to other cysteine derivatives.

Activité Biologique

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is a cysteine derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological functions, and relevant case studies, supported by empirical data and diverse sources.

Chemical Structure and Properties

This compound, also known as 2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid, features a cysteine backbone modified with a methoxybenzyl group. The molecular formula is C11H15NO3S with a molecular weight of approximately 241.307 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 417.6 ± 45.0 °C |

| Melting Point | Not available |

| Flash Point | 206.4 ± 28.7 °C |

This compound's structure enhances its stability and reactivity, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The use of protecting groups is crucial to prevent unwanted reactions during synthesis:

- Fmoc (9-fluorenylmethoxycarbonyl) : Commonly used for protecting the amino group.

- Thp (thiophenyl) : Applied to protect the thiol group, allowing for selective reactions without degradation.

The synthesis process often includes multiple steps of deprotection and coupling, ensuring high purity and yield of the desired product .

The biological activity of this compound can be attributed to its role as a cysteine derivative. Cysteine residues are integral in protein folding and stability due to their ability to form disulfide bonds. The methyl substitutions in this compound may provide steric hindrance that influences its interaction with biological targets, potentially enhancing its protective effects against oxidative stress .

Case Studies

- Antioxidant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antioxidant properties, reducing oxidative damage in cellular models. This was attributed to the thiol group’s ability to scavenge free radicals effectively .

- Neuroprotective Effects : Research indicated that cysteine derivatives can modulate neurotransmitter release and protect neuronal cells from apoptosis induced by oxidative stress. This compound showed promise in enhancing cell viability in neurodegenerative models .

- Peptide Stability : In comparative studies, peptides containing this compound demonstrated improved stability in serum compared to their non-methylated counterparts, suggesting that the methyl groups help maintain structural integrity under physiological conditions .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPBNWZZMNQAD-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.